(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a piperidin-3-yl group. The unique structure of this compound makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
The synthesis of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: The initial step involves the halogen-metal exchange reaction, where a halogenated precursor undergoes a reaction with a metal reagent to form an organometallic intermediate.
Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules . The chlorine and piperidin-3-yl groups further modulate its reactivity and binding affinity, enhancing its effectiveness in specific applications .
Comparison with Similar Compounds
(4-Chloro-2-(piperidin-3-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the chlorine and piperidin-3-yl groups, making it less versatile in certain applications.
3-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
4-Chlorophenylboronic Acid: Similar structure but lacks the piperidin-3-yl group, affecting its reactivity and binding properties.
The presence of the chlorine and piperidin-3-yl groups in this compound enhances its chemical versatility and makes it a unique and valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H15BClNO2 |
---|---|
Molecular Weight |
239.51 g/mol |
IUPAC Name |
(4-chloro-2-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BClNO2/c13-9-3-4-11(12(15)16)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14-16H,1-2,5,7H2 |
InChI Key |
OAGANBGFONBPGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.